molecular formula C8H10N2O2 B1643885 Methyl 3,6-dimethylpyrazine-2-carboxylate CAS No. 131602-73-8

Methyl 3,6-dimethylpyrazine-2-carboxylate

Cat. No. B1643885
CAS RN: 131602-73-8
M. Wt: 166.18 g/mol
InChI Key: NHHGPPUQNKMNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3,6-dimethylpyrazine-2-carboxylate” is a chemical compound . It’s a unique chemical provided to researchers as part of a collection of unique chemicals .

Scientific Research Applications

Crystal Structural Analysis

Crystal structures of methyl-substituted pyrazines have been determined to study C–H···N interactions. The analysis revealed how the C–H group acidity and the nature of C–H···N interactions contribute to the crystal structure formation, highlighting the significance of sp2 and sp3 C–H groups in determining the supramolecular structures (V. R. Thalladi, A. Gehrke, & R. Boese, 2000).

Coordination Chemistry

Pyrazine derivatives have been employed as ligands in the synthesis of platinum(II) and palladium(II) complexes, showcasing the potential of highly substituted pyrazoles in coordination chemistry. The structural versatility of these compounds allows for the formation of complexes with distinct geometries and properties, useful for catalysis and material science applications (E. Budzisz, M. Małecka, & B. Nawrot, 2004).

Synthetic Chemistry Applications

Methyl 3,6-dimethylpyrazine-2-carboxylate and its analogs have facilitated the development of efficient synthesis methods for heterocyclic compounds. For example, a novel synthesis approach for tetrasubstituted thiophenes via [3 + 2] annulation strategy has been reported, demonstrating the utility of pyrazine derivatives in the construction of complex molecular architectures (S. N. Sahu et al., 2015).

Mechanism of Action

The mechanism of action of “Methyl 3,6-dimethylpyrazine-2-carboxylate” is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

properties

IUPAC Name

methyl 3,6-dimethylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-9-6(2)7(10-5)8(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHGPPUQNKMNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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